

Application Notes and Protocols for Elastatinal in Elastase Inhibition Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of **elastatinal** against elastase, a key enzyme implicated in various physiological and pathological processes. The following sections offer comprehensive guidance on the materials, procedures, and data analysis required to perform a robust elastase inhibition assay.

Introduction

Elastase is a serine protease responsible for the degradation of elastin, a critical protein for the elasticity of tissues such as the skin, lungs, and blood vessels.[1] Dysregulation of elastase activity is associated with inflammatory diseases like chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis, as well as in the aging process of the skin.[2][3] **Elastatinal** is a potent, microbially derived inhibitor of elastase, making it a valuable tool for studying the role of this enzyme in disease and for the screening of novel anti-elastase compounds.[4][5] This document outlines a standardized in vitro assay to quantify the inhibitory effect of **elastatinal** on porcine pancreatic elastase (PPE), a commonly used model enzyme.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the elastase inhibition assay using **elastatinal**.



Parameter	Value	Reference
Inhibitor		
Name	- Elastatinal	[4]
Molecular Weight	512.56 g/mol	[6]
Purity	>98%	[7]
Stock Solution	1 mM in DMSO	[4]
Enzyme		
Name	Porcine Pancreatic Elastase (PPE)	[8]
Stock Solution	1 mg/mL in 0.05 M Sodium Acetate buffer (pH 5.0) with 0.1 M NaCl	[9]
Working Concentration	1 U/mL	[4]
Substrate		
Name	N-Succinyl-Ala-Ala-Ala-p- nitroanilide (SANA)	
Stock Solution	100 mM in DMSO	[4]
Working Concentration	1.12 mg/mL in Assay Buffer	[4]
Assay Conditions		
Assay Buffer	0.1 M HEPES with 0.5 M NaCl, pH 7.5	[4]
Incubation Temperature	37°C	[4]
Incubation Time	10 minutes	[4]
Detection Wavelength	405 nm	[4]
Inhibitory Concentrations		
IC50 (Porcine Liver Elastase)	- 17 μM	[7]



Ki (Pancreatic Elastase)

 $0.21 \,\mu\text{M}$

[4]

Experimental Protocols Materials and Reagents

- **Elastatinal** (purity >98%)
- Porcine Pancreatic Elastase (PPE)
- N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
- Dimethyl sulfoxide (DMSO)
- HEPES
- Sodium Chloride (NaCl)
- Sodium Acetate
- Acetic Acid
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C
- Pipettes and sterile tips

Preparation of Solutions

- Assay Buffer (0.1 M HEPES, 0.5 M NaCl, pH 7.5): Dissolve 2.383 g of HEPES and 2.922 g
 of NaCl in 80 mL of distilled water. Adjust the pH to 7.5 with 1 M NaOH and bring the final
 volume to 100 mL with distilled water.
- Enzyme Buffer (0.05 M Sodium Acetate, 0.1 M NaCl, pH 5.0): Prepare a 0.2 M acetic acid solution and a 0.2 M sodium acetate solution. Mix 14.8 mL of 0.2 M acetic acid with 35.2 mL



of 0.2 M sodium acetate and 50 mL of 1 M NaCl. Adjust the pH to 5.0 and bring the final volume to 200 mL with distilled water.

- Elastatinal Stock Solution (1 mM): Dissolve 0.513 mg of elastatinal in 1 mL of DMSO. Store at -20°C.
- PPE Stock Solution (1 mg/mL): Dissolve 1 mg of PPE in 1 mL of cold Enzyme Buffer.
 Prepare fresh and keep on ice.
- PPE Working Solution (1 U/mL): Dilute the PPE stock solution with Assay Buffer to a final
 concentration of 1 U/mL immediately before use. The exact dilution will depend on the
 specific activity of the enzyme lot.
- SANA Stock Solution (100 mM): Dissolve 44.14 mg of SANA in 1 mL of DMSO. Store at -20°C.
- SANA Working Solution (1.12 mg/mL): Dilute the SANA stock solution with Assay Buffer to a final concentration of 1.12 mg/mL. Prepare fresh.

Assay Procedure

- Prepare Elastatinal Dilutions: Perform serial dilutions of the 1 mM elastatinal stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 μM, 50 μM, 25 μM, 12.5 μM, 6.25 μM, 3.125 μM, 1.56 μM, 0 μM).
- Set up the Assay Plate: In a 96-well microplate, add the following reagents in the specified order:
 - 50 μL of Elastatinal dilution (or Assay Buffer for the 100% activity control, and DMSO for the vehicle control).
 - 87.5 μL of Assay Buffer.
 - 10 μL of SANA Working Solution.
- Initiate the Reaction: Add 30 μL of PPE Working Solution to each well to start the reaction. For the 0% activity control (blank), add 30 μL of Assay Buffer instead of the enzyme solution.



- Incubation: Incubate the plate at 37°C for 10 minutes.
- Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

 Calculate the Percentage of Inhibition: Use the following formula to determine the percentage of elastase inhibition for each concentration of elastatinal:

Where:

- Abs inhibitor is the absorbance of the well with **elastatinal**.
- Abs blank is the absorbance of the well without the enzyme (0% activity).
- Abs control is the absorbance of the well without the inhibitor (100% activity).
- Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the
 elastatinal concentration. Use non-linear regression analysis to fit the data to a sigmoidal
 dose-response curve and determine the IC50 value, which is the concentration of elastatinal
 that inhibits 50% of the elastase activity.

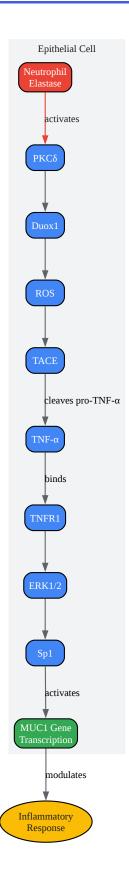
Visualizations Experimental Workflow











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